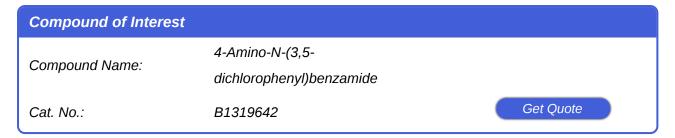


4-Amino-N-(3,5-dichlorophenyl)benzamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-N-(3,5-dichlorophenyl)benzamide**, a synthetic organic compound with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this review consolidates information from structurally related N-(3,5-dichlorophenyl)benzamide and 4-aminobenzamide analogs to project its chemical properties, biological activities, and potential mechanisms of action.

Chemical Structure and Properties

4-Amino-N-(3,5-dichlorophenyl)benzamide belongs to the benzamide class of compounds, characterized by a benzene ring attached to an amide group. The structure features a 4-amino group on the benzoyl moiety and a 3,5-dichloro substitution on the N-phenyl ring.

Predicted Physicochemical Properties:



Property	Predicted Value	
Molecular Formula	C13H10Cl2N2O	
Molecular Weight	281.14 g/mol	
XLogP3	3.5	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	2	

Note: These properties are computationally predicted and await experimental verification.

Synthesis and Characterization

A plausible and efficient synthetic route for **4-Amino-N-(3,5-dichlorophenyl)benzamide** involves a two-step process starting from 4-nitrobenzoyl chloride and 3,5-dichloroaniline.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Nitro-N-(3,5-dichlorophenyl)benzamide

- In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a base, for example triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool
 the mixture to 0 °C in an ice bath.
- Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled mixture with constant stirring.
- Allow the reaction to warm to room temperature and stir for 8-12 hours.[1]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.



- Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Nitro-N-(3,5-dichlorophenyl)benzamide.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize **4-Amino-N-(3,5-dichlorophenyl)benzamide**

- Dissolve the purified 4-Nitro-N-(3,5-dichlorophenyl)benzamide (1.0 eq) in a solvent such as ethanol or ethyl acetate.
- Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.[2]
- Alternatively, chemical reduction can be performed using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol at reflux.[2]
- Monitor the reaction by TLC until the starting material is consumed.
- After completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- If using chemical reduction, neutralize the reaction mixture and extract the product with an organic solvent.
- Purify the crude **4-Amino-N-(3,5-dichlorophenyl)benzamide** by recrystallization or column chromatography to yield the final product.

Characterization

The structure and purity of the synthesized **4-Amino-N-(3,5-dichlorophenyl)benzamide** would be confirmed using standard analytical techniques:



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm
 the chemical structure by showing the characteristic chemical shifts and coupling patterns of
 the aromatic and amine protons and carbons. Based on analogs, the amide proton is
 expected to appear as a singlet in the downfield region.[1][3]
- Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Infrared (IR) Spectroscopy: The presence of key functional groups, such as N-H stretching of the amine and amide, C=O stretching of the amide, and C-Cl stretching, would be identified.

Potential Biological Activities

Based on the biological activities reported for structurally similar N-(dichlorophenyl)benzamides and 4-aminobenzamides, **4-Amino-N-(3,5-dichlorophenyl)benzamide** is predicted to exhibit anticancer and antimicrobial properties.

Anticancer Activity

Numerous benzamide derivatives have demonstrated antiproliferative activity against various cancer cell lines. The N-(3,5-dichlorophenyl) moiety is a feature in several biologically active compounds. For instance, derivatives of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione have shown potent anticancer activities.[4]

Table 1: In Vitro Anticancer Activity of a Structurally Related Compound

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
1,2-bis(4- chlorophenyl)-4-(4- methoxybenzylidene)p yrazolidine-3,5-dione	MGC-803 (Gastric Cancer)	5.1	[4]

Antimicrobial Activity



Substituted benzamides have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains.[1][5][6] The presence of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity of a Structurally Related Benzamide Derivative

Compound	Microorganism	Zone of Inhibition (mm)	MIC (μg/mL)	Reference
N-(4- bromophenyl)be nzamide	E. coli	24	3.12	[1]
B. subtilis	24	6.25	[1]	

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The potential anticancer activity of **4-Amino-N-(3,5-dichlorophenyl)benzamide** can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

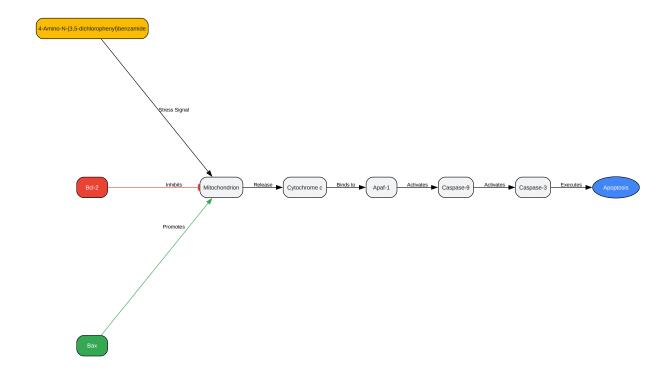
- Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of 4-Amino-N-(3,5-dichlorophenyl)benzamide in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the culture medium.
- Replace the medium in the wells with the medium containing different concentrations of the
 test compound and incubate for 48 or 72 hours. Include a vehicle control (DMSO) and a
 positive control (a known anticancer drug).
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.



- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Potential Mechanism of Action: Induction of Apoptosis

N-substituted benzamides have been reported to induce apoptosis in cancer cells through the mitochondrial pathway.[7] This intrinsic pathway is a key mechanism of programmed cell death.



Click to download full resolution via product page



Figure 1: A proposed signaling pathway for apoptosis induced by **4-Amino-N-(3,5-dichlorophenyl)benzamide**.

The proposed mechanism involves the compound inducing cellular stress, leading to the release of cytochrome c from the mitochondria. This process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting release and anti-apoptotic members like Bcl-2 inhibiting it. Released cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Conclusion

While direct experimental data on **4-Amino-N-(3,5-dichlorophenyl)benzamide** is limited, this review, based on the properties of structurally related compounds, suggests its potential as a bioactive molecule, particularly in the fields of oncology and microbiology. The proposed synthetic route is straightforward, and its biological activities can be readily evaluated using standard in vitro assays. Further research is warranted to synthesize, characterize, and comprehensively evaluate the biological profile of this compound to determine its therapeutic potential. This guide serves as a foundational resource to stimulate and direct future investigations into this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, antimicrobial, and QSAR studies of substituted benzamides PubMed [pubmed.ncbi.nlm.nih.gov]







- 6. Synthesis of substituted benzamides, benzimidazoles and benzoxazines as potential anthelmintic and antimicrobial agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [4-Amino-N-(3,5-dichlorophenyl)benzamide: A
 Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1319642#4-amino-n-3-5-dichlorophenyl-benzamide-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com